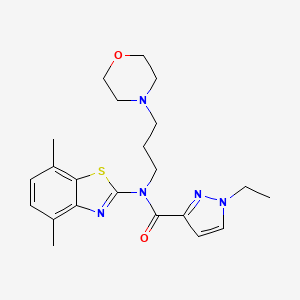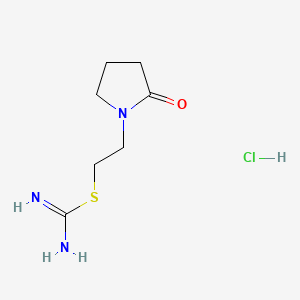
2-(1-((2,5-Dimetilfenil)sulfonil)piperidin-3-il)-5-metil-1,3,4-tiadiazol
Descripción general
Descripción
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.5. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición Enzimática
Este compuesto ha demostrado ser prometedor como inhibidor de enzimas como la acetilcolinesterasa (AChE) y la lipooxigenasa (LOX). Los inhibidores enzimáticos son cruciales en el estudio de la cinética enzimática y el desarrollo de nuevos agentes terapéuticos. La inhibición de la AChE, por ejemplo, es un objetivo clave en el tratamiento de enfermedades como el Alzheimer .
Aplicaciones Antiinflamatorias
Debido a la presencia del grupo 1,3,4-tiadiazol, conocido por sus propiedades antiinflamatorias, este compuesto podría explorarse por su eficacia en la reducción de la inflamación. Esta aplicación es particularmente relevante en el desarrollo de tratamientos para enfermedades inflamatorias crónicas .
Actividad Antimicrobiana
Las características estructurales de este compuesto sugieren una posible actividad antimicrobiana. La investigación sobre derivados de 1,3,4-tiadiazol ha indicado la eficacia contra varias cepas bacterianas y fúngicas, lo que podría llevar al desarrollo de nuevos antibióticos .
Investigación Anticancerígena
Los compuestos con un núcleo de 1,3,4-tiadiazol se han estudiado por sus propiedades anticancerígenas. Este compuesto en particular podría sintetizarse y evaluarse para su actividad contra líneas celulares cancerosas, contribuyendo a la farmacología oncológica .
Efectos Neuroprotectores
La inhibición de enzimas como la AChE por compuestos como este también puede tener efectos neuroprotectores. Esta es un área importante de investigación para enfermedades neurodegenerativas más allá del Alzheimer, incluida la enfermedad de Parkinson .
Propiedades Antioxidantes
Los antioxidantes son vitales para combatir el estrés oxidativo en el cuerpo. La estructura del compuesto sugiere que puede tener capacidades antioxidantes, lo que podría ser beneficioso para prevenir o tratar enfermedades causadas por daño oxidativo .
Potencial Analgésico
El grupo piperidina en la estructura del compuesto a menudo se asocia con propiedades analgésicas. Esto podría explorarse para el desarrollo de nuevos medicamentos para el alivio del dolor, especialmente para el manejo del dolor crónico .
Estudios Farmacocinéticos
Comprender la farmacocinética de los nuevos compuestos es esencial para el desarrollo de fármacos. Este compuesto podría usarse en estudios para determinar sus perfiles de absorción, distribución, metabolismo y excreción (ADME), que son críticos para evaluar su potencial como medicamento .
Cada una de estas aplicaciones representa un campo de investigación significativo donde 2-(1-((2,5-Dimetilfenil)sulfonil)piperidin-3-il)-5-metil-1,3,4-tiadiazol podría tener un impacto sustancial. Se necesitan estudios adicionales, incluidos los farmacodinámicos, farmacocinéticos y los ensayos in vivo, para confirmar estos potenciales y desarrollar aplicaciones prácticas .
Propiedades
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-6-7-12(2)15(9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVDCXKLHPYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140309 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171764-32-1 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171764-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1650281.png)



![17-((S)-1-Carboxy-3-{2-[2-({2-[2-(2,5-dioxo-pyrrolidin-1-yloxycarbonylmethoxy)ethoxy]ethylcarbamoyl}methoxy)ethoxy]ethylcarbamoyl}propylcarbamoyl)-heptadecanoic acid](/img/structure/B1650288.png)
![5-methyl-N-[(4-methylphenyl)methyl]-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B1650289.png)
![1-ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B1650290.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide](/img/structure/B1650292.png)
![N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}piperazin-1-yl)acetamide](/img/structure/B1650293.png)



![3-(1H-1,3-benzodiazol-1-yl)-1-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B1650301.png)
